molecular formula C13H17FN2O B4986128 1-[(3-Fluorophenyl)methyl]piperidine-3-carboxamide

1-[(3-Fluorophenyl)methyl]piperidine-3-carboxamide

Cat. No.: B4986128
M. Wt: 236.28 g/mol
InChI Key: JNGFKCAUKGFJLP-UHFFFAOYSA-N
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Description

1-[(3-Fluorophenyl)methyl]piperidine-3-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the fluorophenyl group enhances the compound’s pharmacological properties, making it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Fluorophenyl)methyl]piperidine-3-carboxamide typically involves the reaction of 3-fluorobenzyl chloride with piperidine-3-carboxamide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Fluorophenyl)methyl]piperidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[(3-Fluorophenyl)methyl]piperidine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[(3-Fluorophenyl)methyl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses .

Comparison with Similar Compounds

  • 1-[(3,5-Difluorophenyl)methyl]piperidine-4-carboxamide
  • 3-Fluoro-1-[3-(2-methoxyphenyl)propanoyl]-N-[(pyridin-3-yl)methyl]piperidine-3-carboxamide

Comparison: 1-[(3-Fluorophenyl)methyl]piperidine-3-carboxamide is unique due to the presence of the fluorophenyl group, which enhances its pharmacological properties. Compared to similar compounds, it may exhibit different biological activities and potency, making it a valuable candidate for specific research applications .

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O/c14-12-5-1-3-10(7-12)8-16-6-2-4-11(9-16)13(15)17/h1,3,5,7,11H,2,4,6,8-9H2,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGFKCAUKGFJLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=CC=C2)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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